9-(Bromomethyl)anthracene

Beschreibung

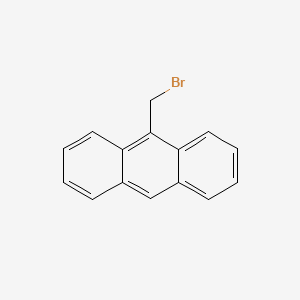

9-(Bromomethyl)anthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromomethyl group is attached to the ninth position of the anthracene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Eigenschaften

IUPAC Name |

9-(bromomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWKPLCVFRHICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178881 | |

| Record name | Anthracene, 9-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-77-8 | |

| Record name | 9-(Bromomethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Bromomethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)anthracene typically involves the bromination of anthracene. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The process involves the formation of bromine radicals which then react with anthracene to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition with Citraconic Anhydride

9-(Bromomethyl)anthracene undergoes regioselective Diels-Alder reactions with unsymmetrical dienophiles such as citraconic anhydride. This reaction proceeds via two competitive pathways (I and II), yielding ortho- and meta-regioisomers, respectively .

Mechanism and Kinetics:

-

Pathway I (ortho product):

-

Pathway II (meta product):

| Pathway | Product Regioisomer | (kJ/mol) | Dominance |

|---|---|---|---|

| I | ortho | 55.2 | Major |

| II | meta | 58.4 | Minor |

Halogenation Reactions

This compound participates in both side-chain and nuclear halogenation under varied conditions :

Side-Chain Bromination

-

Reaction with N-bromosuccinimide (NBS) in CCl₄:

Nuclear Halogenation

-

Iodine-accelerated bromination :

-

Chlorination with NCS/HCl :

| Reaction Conditions | Product | Yield |

|---|---|---|

| NBS in CCl₄ (no iodine) | This compound | ~100% |

| NBS + I₂ | 9-bromo-10-methylanthracene | 67% |

| NCS + HCl | 9-chloro-10-methylanthracene | 65% |

Key Insight : Nuclear halogenation is favored under polar conditions or with Lewis acid catalysts, while side-chain reactions dominate in nonpolar media .

Reactivity in Dihalogen Addition-Elimination

This compound reacts with Cl₂ to form mixed dihalides:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

9-(Bromomethyl)anthracene serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Diels-Alder Reactions : The compound has been utilized in Diels-Alder cycloaddition reactions with dienophiles like citraconic anhydride, demonstrating its utility in synthesizing complex organic molecules.

- Radical Chemistry : The photogeneration of stable radicals from this compound is crucial for developing optical switching materials and photochromic systems.

Fluorescent Materials

Due to its anthracene backbone, this compound is employed in the development of fluorescent probes and sensors. Its fluorescence properties make it suitable for detecting metal ions such as copper(II), where changes in fluorescence intensity can indicate ion concentration levels.

Biological Applications

The compound has shown promise in biological systems, particularly for probing DNA cleavage mechanisms. Its structural characteristics allow it to interact with nucleic acids, which is valuable for understanding DNA damage and repair processes.

Comparative Analysis with Related Compounds

The following table highlights the key features of this compound compared to structurally similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Bromomethyl group; reactive | Engages in Diels-Alder reactions |

| Anthracene | Base structure; no substituents | Fundamental aromatic compound |

| 9-Chloromethylanthracene | Chlorine substituent | Less reactive than brominated analogs |

| 9-Methylanthracene | Methyl substituent | Alters electronic properties |

| 9-Bromoanthracene | Bromine substituent | Simpler reactivity compared to bromomethyl |

Case Study 1: Optical Switching Devices

A study demonstrated the application of this compound in creating a novel system of photochromic materials. The research focused on its ability to generate radicals upon light exposure, which are essential for optical switching technologies.

Case Study 2: Metal Ion Detection

In another study, the compound was tested as a chemosensor for detecting copper(II) ions in solution. The results indicated that the interaction between this compound and copper(II) led to significant changes in fluorescence, showcasing its potential for environmental monitoring applications.

Wirkmechanismus

The mechanism of action of 9-(Bromomethyl)anthracene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations. In biological systems, its mechanism of action can involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

9-Bromoanthracene: Similar in structure but lacks the methyl group, making it less reactive in certain substitution reactions.

9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.

9-Anthrylmethyl bromide: Another derivative with similar reactivity but different physical properties.

Uniqueness: 9-(Bromomethyl)anthracene is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile compound in organic synthesis and material science.

Biologische Aktivität

9-(Bromomethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse applications in organic electronics, photochemistry, and as a precursor for various chemical syntheses. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

This compound has the molecular formula and a molar mass of 273.16 g/mol. It is characterized by its bromomethyl group at the 9-position of the anthracene ring, which enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 273.16 g/mol |

| Melting Point | 110-112°C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Cytotoxicity : Studies have shown that derivatives of bromomethylated anthracenes can induce cytotoxic effects in various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to activate p53, a critical tumor suppressor protein, leading to apoptosis in cancer cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibacterial agents.

- Fluorescent Properties : The compound's fluorescence makes it useful as a probe in biological imaging. It can be utilized to label cellular components, aiding in the study of cellular processes and interactions .

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells : A study investigated the cytotoxicity of various anthracene derivatives, including this compound. Results indicated significant cell death in human cancer cell lines, with mechanisms involving the activation of apoptotic pathways .

- Fluorescence Imaging Applications : Researchers have utilized this compound in fluorescence microscopy to visualize cellular structures. Its incorporation into cellular membranes allows for real-time observation of membrane dynamics and interactions with other biomolecules .

- Synthesis and Characterization : The synthesis of this compound typically involves bromomethylation reactions using paraformaldehyde and HBr. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Q & A

Q. What are the common synthetic routes for preparing 9-(Bromomethyl)anthracene, and what are the critical reaction parameters?

Methodological Answer: A robust synthesis involves brominating anthracene derivatives using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature. Key parameters include:

- Molar ratio : BDMS (2.4 equiv) to anthracene (1 equiv) for efficient dibromination .

- Solvent selection : DCM outperforms acetonitrile, THF, and ethyl acetate in yield (96%) and reaction time (30 minutes) .

- Safety : Use a gas trap with NaOH to neutralize HBr byproducts .

- Purification : Filtration followed by vacuum drying yields pure product (mp: 222–224°C) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : NIST-standardized methods using Kovats retention indices on non-polar columns (e.g., HP-5MS) .

- UV-Vis Spectroscopy : Anthracene derivatives exhibit absorbance in 389–460 nm ranges. For example, ANT-SCH3 shows ε = 17,527 dm³mol⁻¹cm⁻¹ at 389 nm .

- ¹H NMR : Peaks at δ 8.60 (4H, aromatic) and δ 7.66 (4H, aromatic) confirm structural integrity .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid inhalation or skin contact .

- Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid electrostatic discharge .

- First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention after oral rinsing .

Advanced Research Questions

Q. How do substituent effects influence the electronic properties of this compound derivatives?

Methodological Answer: Electron-donating groups (e.g., –SCH₃) redshift absorbance (up to 460 nm) and increase extinction coefficients, while electron-withdrawing groups (e.g., –CN) induce hypsochromic shifts . Twisted anthracene dimers (e.g., 9,9′-bianthracene) exhibit dihedral angles >89°, suppressing excimer formation and enhancing electroluminescence .

Q. Table 1: Substituent Effects on Absorption Maxima

| Derivative | Substituent | λₘₐₓ (nm) | ε (dm³mol⁻¹cm⁻¹) |

|---|---|---|---|

| ANT-SCH3 | –SCH₃ | 460 | 17,527 |

| FEN-CN | –CN | 420 | 12,450 |

| FEN-C6H5 | –Biphenyl | 420 | 14,200 |

| Source: Adapted from |

Q. How can researchers resolve contradictions in reported spectroscopic data for anthracene derivatives?

Methodological Answer:

- Standardized Protocols : Use NIST reference spectra (e.g., GC-MS retention indices) to validate in-house data .

- Solvent Calibration : Account for solvent polarity effects (e.g., acetonitrile vs. DCM) on absorbance/fluorescence .

- Cross-Validation : Compare NMR, HPLC, and mass spectra to rule out impurities .

Q. What mechanistic insights explain solvent-dependent efficiency in dibromination reactions?

Methodological Answer: DCM enhances BDMS reactivity by stabilizing reactive intermediates via low polarity. Polar solvents (e.g., DMSO) hinder bromine radical generation, reducing yields . Kinetic studies show a two-step mechanism: (1) BDMS generates Br radicals, (2) sequential bromination at C9 and C10 positions .

Q. Table 2: Solvent Impact on Dibromination Yield

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| DCM | 96 | 30 |

| Acetonitrile | 65 | 60 |

| THF | 45 | 120 |

| Source: |

Q. How can this compound be utilized in photo-responsive materials?

Methodological Answer:

- Photoinitiators : ANT-SCH3 acts as a photosensitizer in UV-curable resins, achieving 62% monomer conversion at 365 nm .

- OLEDs : Anthracene derivatives with twisted geometries (e.g., 9-(2-naphthyl)anthracene) emit deep-blue fluorescence for electroluminescent devices .

- Mechanophores : Fluorinated derivatives (e.g., 9-(1,1-difluoroethyl)anthracene) exhibit stress-responsive luminescence for smart materials .

Q. What analytical challenges arise during scale-up synthesis of brominated anthracenes?

Methodological Answer:

- Byproduct Detection : Use HPLC with UV/Vis detection (λ = 254 nm) to monitor unreacted anthracene and diastereomers .

- Thermal Stability : Monitor exothermic bromination steps via in-situ IR to prevent runaway reactions .

- Purity Control : Column chromatography (silica gel, hexane/EtOAc) removes polymeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.